

Verapamil-d7 chemical properties and stability

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Compound of Interest		
Compound Name:	Verapamil-d7	
Cat. No.:	B15138418	Get Quote

An In-depth Technical Guide to the Chemical Properties and Stability of Verapamil-d7

Introduction

Verapamil-d7 is the deuterium-labeled analogue of Verapamil, a phenylalkylamine calcium channel blocker widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] As a stable isotope-labeled internal standard, Verapamil-d7 is crucial for quantitative bioanalytical studies, including pharmacokinetic and bioavailability assessments, typically employing mass spectrometry-based methods like LC-MS.[4] The incorporation of seven deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled endogenous drug without significantly altering its chemical behavior. This guide provides a detailed overview of the chemical properties, stability, and analytical methodologies pertinent to Verapamil-d7 for researchers and professionals in drug development.

Chemical and Physical Properties

Verapamil-d7 shares its core structure with Verapamil, with deuterium atoms replacing hydrogen on the propan-2-yl group.[5] This substitution is key to its function as an internal standard in quantitative analysis. The fundamental physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Verapamil-d7 and its Hydrochloride Salt



Property	Verapamil-d7	Verapamil-d7 Hydrochloride	Reference
IUPAC Name	2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile	2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride	
Molecular Formula	C27H31D7N2O4	C27H32D7ClN2O4	
Molecular Weight	461.64 g/mol	498.11 g/mol	•
CAS Number	100578-79-8	1188265-55-5	
Appearance	-	White Solid	
Purity (Typical)	-	≥99% (atom D); ≥98% (Chemical)	

Stability and Storage

The stability of a reference standard is paramount to ensuring accurate and reproducible analytical results. **Verapamil-d7** is generally stable under recommended storage conditions.

Storage Conditions:

- Long-term Storage: For optimal stability, Verapamil-d7 and its hydrochloride salt should be stored at -20°C in a sealed container, protected from moisture.
- Shipping: The compound is typically shipped at ambient temperature.
- In Solution: When dissolved in a solvent such as H₂O, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for 1 month.



Degradation Profile: Forced degradation studies on the non-labeled parent compound, Verapamil Hydrochloride, provide critical insights into the stability of **Verapamil-d7**. These studies indicate that the molecule is susceptible to degradation under specific stress conditions.

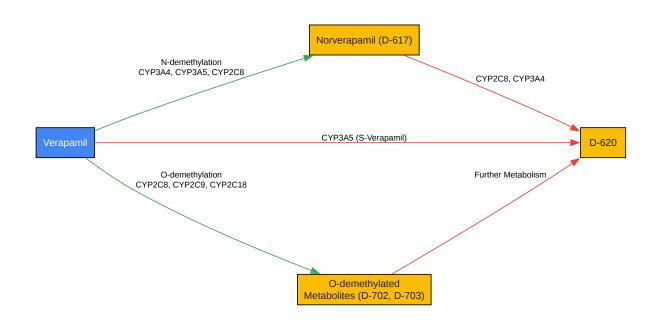
- Base and Oxidative Hydrolysis: Significant degradation is observed when subjected to basic and oxidative conditions.
- Acid, Thermal, and Photolytic Stability: The drug is relatively stable under acidic, thermal, and photolytic stress.

Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides, and toxic chlorides.

Metabolic Pathways

Verapamil undergoes extensive first-pass metabolism in the liver, primarily through reactions mediated by the Cytochrome P450 (CYP) enzyme system. The main metabolic transformations are N-dealkylation, N-demethylation, and O-demethylation. The primary metabolite, Norverapamil, which retains about 20% of the cardiovascular activity of the parent drug, is formed via N-demethylation by CYP3A4, CYP3A5, and CYP2C8.





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Caption: Metabolic pathway of Verapamil via Cytochrome P450 enzymes.

Experimental Protocols

Accurate quantification of Verapamil and, by extension, the use of **Verapamil-d7** as an internal standard, relies on validated analytical methods. A stability-indicating reverse-phase ultraperformance liquid chromatography (RP-UPLC) method is a prime example.

Protocol: Stability-Indicating RP-UPLC Method

This method is designed to separate Verapamil hydrochloride from its impurities and degradation products.

1. Chromatographic Conditions:

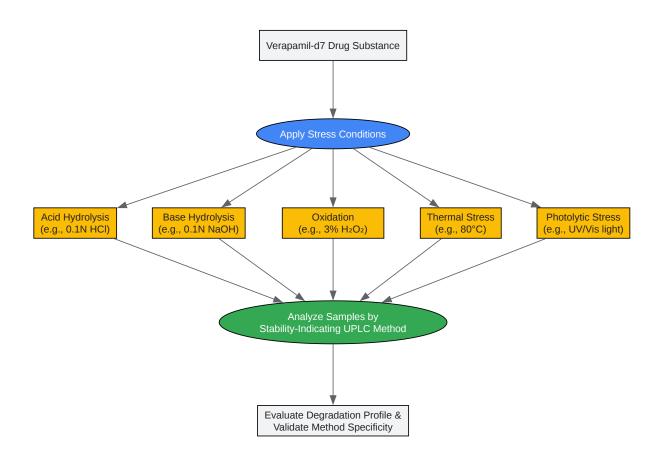






- Column: Shimpak XR ODS, 75mm × 3.0mm, 1.7μm particle size.
- Mobile Phase: A gradient elution using a mixture of ammonium formate, orthophosphoric acid, and acetonitrile.
- Detection: UV detection at 278 nm.
- Elution Time: Total elution time is approximately 18 minutes.
- 2. Forced Degradation Study Workflow: To assess the stability-indicating nature of the method, the drug substance is subjected to various stress conditions.





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Caption: Workflow for a forced degradation study of Verapamil.

- 3. Method Validation Parameters: The analytical method should be validated for the following parameters to ensure its reliability for quality control and stability assessment:
- Specificity



- Precision (repeatability and intermediate precision)
- Linearity
- Accuracy
- Robustness
- Limit of Detection (LOD) and Limit of Quantification (LOQ)

Conclusion

Verapamil-d7 serves as an indispensable tool in modern drug analysis, particularly for pharmacokinetic and bioequivalence studies requiring high precision. A thorough understanding of its chemical properties, stability profile, and the analytical methods used for its quantification is essential for researchers. The information provided in this guide, from fundamental physicochemical data to detailed metabolic pathways and analytical protocols, offers a comprehensive resource for scientists and drug development professionals working with this important labeled compound.

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